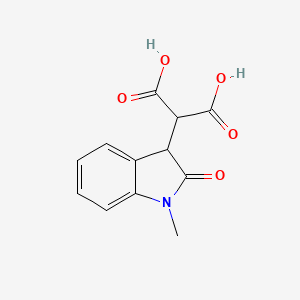

2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

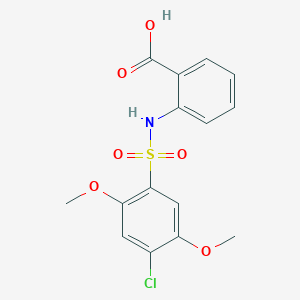

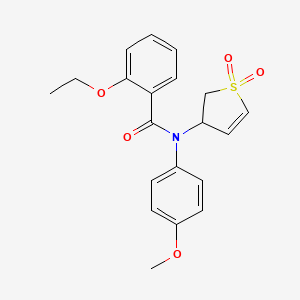

2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid , also known as (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazide , is a novel compound with potential antitumor properties. It belongs to the class of 2-oxoindoline-based acetohydrazides . Researchers have synthesized and evaluated this compound for its cytotoxic effects on various cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves the decarboxylation reaction of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate under Krapcho reaction conditions . The combined effect of LiCl and water in DMSO at 130°C yields good results .

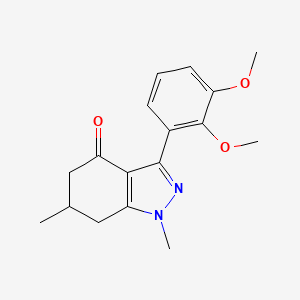

Molecular Structure Analysis

The molecular structure of 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid consists of an oxoindoline core with a propanedioic acid side chain. The most important peak in its 1H NMR spectrum corresponds to the methylene protons of the N-alkylated compounds .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Properties

- Oxoindole-linked α-alkoxy-β-amino acid derivatives have been studied for their unique chemical structures and properties. These derivatives include methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate and others, showing varied conformations and intramolecular hydrogen bonds, contributing to their stability and reactivity (Ravikumar et al., 2015).

Synthesis and Reactivity

- Synthesis of N-[2-(benzoylamino) (2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been explored, indicating the prospective search for biologically active compounds among 2-oxoindoline derivatives. This includes studying their physicochemical and biological characteristics for developing new medicines (Altukhov).

- Palladium-catalyzed oxidative C-H functionalization has been developed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates, demonstrating a novel approach to creating these compounds with moderate to excellent yields (Tang et al., 2008).

Biological and Pharmacological Potential

- Analgesic and anti-inflammatory properties of novel N'-((1-(substituted amino)methyl)-2-oxoindolin-3-ylidene)-4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)benzohydrazide derivatives have been evaluated, showing significant activity in some compounds, suggesting potential therapeutic applications (Saravanan et al., 2012).

Environmental and Industrial Applications

- Metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol (BDO) from renewable carbohydrate feedstocks showcases an innovative biocatalytic route. This development indicates the potential for environmentally friendly production of valuable polymers from bio-based sources (Yim et al., 2011).

The research on 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid and its derivatives reveals a broad spectrum of applications, ranging from chemical synthesis and biological activity to potential industrial and environmental uses.

Scientific Research Applications of 2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid

Novel Derivatives and Chemical Reactions

Research delves into the fascinating world of oxoindolyl α-hydroxy-β-amino acid derivatives. These include structures like methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-methyl-2-oxoindolin-3-yl}-2-methoxy-2-phenylacetate. The diastereoselectivity of reactions involving α-diazoesters and isatin imines is a highlight, showcasing the complex interplay of chemical structures and reactions (Ravikumar et al., 2015).

Biological Activity and Synthetic Methods

Exploring the bioactive potential, derivatives of 2-oxoindoline, such as N-[2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters, reveal intriguing aspects. These compounds exhibit high nootropic activity and contribute to the development of new medicines (Altukhov).

Advanced Synthesis Techniques

A novel palladium-catalyzed oxidative C-H functionalization protocol for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates presents a breakthrough in chemical synthesis methods, demonstrating the evolving landscape of organic chemistry (Tang et al., 2008).

Acid-Base Properties and Reactivity Studies

The reactivity of propyl esters of N-[(2-oxoindolin-3-ylidene)-2-oxiacetyl]amino acids offers insights into the acid-base equilibria and ionization constants of these compounds, paving the way for innovative applications in chemical synthesis and pharmaceuticals (Svechnikova et al., 2017).

Eigenschaften

IUPAC Name |

2-(1-methyl-2-oxo-3H-indol-3-yl)propanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-13-7-5-3-2-4-6(7)8(10(13)14)9(11(15)16)12(17)18/h2-5,8-9H,1H3,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIGGKTZLMTNOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C1=O)C(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-2-oxoindolin-3-yl)propanedioic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)